1-(1-Bromopropan-2-yl)-3-methoxybenzene
Description
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
WWWQBQYGCMWEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propan-2-yl-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: 1-(1-Hydroxypropan-2-yl)-3-methoxybenzene or 1-(1-Aminopropan-2-yl)-3-methoxybenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3-methoxybenzene or 3-methoxybenzoic acid.
Reduction: 1-(1-Propyl)-3-methoxybenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-3-methoxybenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential precursor for the development of new drugs and therapeutic agents.
Material science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(1-bromopropan-2-yl)-3-methoxybenzene can be contextualized against related brominated aromatic compounds. Below is a detailed analysis, supported by data from the evidence:
Table 1: Comparative Analysis of Brominated Aromatic Compounds
Key Comparisons:
Reactivity :
- Primary vs. Secondary Bromides : 1-(Bromomethyl)-3-methoxybenzene (primary bromide) undergoes nucleophilic substitution (SN2) faster than this compound (secondary bromide), which is sterically hindered and favors elimination (E2) or radical pathways .
- Aromatic vs. Alkyl Bromides : Aromatic bromides (e.g., ) are less reactive in SN reactions but participate in electrophilic aromatic substitutions or Suzuki couplings .
Synthetic Utility :
- The secondary bromide in this compound is advantageous for generating quaternary carbon centers, which are prevalent in natural products .
- Bromoalkynes (e.g., ) enable click chemistry and alkyne-based functionalizations, expanding applications in bioconjugation .
Physicochemical Properties :
- Longer alkyl chains (e.g., this compound) increase hydrophobicity compared to shorter-chain analogs like 1-(bromomethyl)-3-methoxybenzene, affecting solubility in organic solvents .
- Vinylic bromides () exhibit planar geometry, enhancing conjugation and UV absorption properties .
Applications: Pharmaceuticals: Secondary bromides are intermediates in antiviral agents (e.g., ’s bromophenol derivatives) . Materials Science: Bromoalkynes () are used in conductive polymers due to their rigid, conjugated backbones .
Q & A
Q. What are the optimized synthetic routes for 1-(1-Bromopropan-2-yl)-3-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by a substitution reaction with 1,3-dibromopropane. Key parameters include:
- Solvent choice : Polar solvents like acetic acid enhance reaction efficiency.
- Catalyst : Iron(III) bromide or similar Lewis acids may accelerate bromination.
- Temperature : Moderate heating (60–80°C) improves reaction kinetics without promoting side reactions.
Industrial-scale synthesis employs continuous flow reactors to optimize yield and purity .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer : Post-synthesis purification involves:
- Distillation : Fractional distillation under reduced pressure isolates the compound from low-boiling-point byproducts.
- Recrystallization : Using solvents like ethanol or hexane removes impurities based on differential solubility.
Purity assessment via HPLC or GC-MS ensures compliance with research-grade standards .
Q. What nucleophilic substitution reactions are feasible with this compound, and what experimental conditions optimize these transformations?
- Methodological Answer : The bromopropyl group undergoes nucleophilic substitution with:
- Sodium azide (NaN₃) : In dimethylformamide (DMF) at 50–60°C, yielding 1-(3-azidopropyl)-3-methoxybenzene.
- Potassium cyanide (KCN) : In dimethyl sulfoxide (DMSO), producing 1-(3-cyanopropyl)-3-methoxybenzene.
Polar aprotic solvents and controlled heating minimize elimination side reactions .
Advanced Research Questions
Q. How do steric and electronic effects from the methoxy group influence the compound's reactivity in substitution reactions compared to its structural analogs?
- Methodological Answer : The methoxy group at the 3-position donates electron density via resonance, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the bromopropyl chain alters reaction pathways. For example:
- 3-Methoxy vs. 4-Methoxy analogs : The 3-methoxy derivative exhibits slower substitution kinetics due to proximity to the bulky bromopropyl group, as observed in comparative kinetic studies .
Q. How can researchers resolve contradictions in reaction outcomes when varying nucleophiles and solvents with this compound?
- Methodological Answer : Contradictions arise from competing elimination (e.g., dehydrohalogenation) and substitution pathways. Strategies include:
- Solvent polarity screening : High-polarity solvents (e.g., DMSO) favor SN2 mechanisms, while low-polarity solvents may promote elimination.
- Base selection : Weak bases (e.g., NaHCO₃) suppress elimination, whereas strong bases (e.g., KOtBu) drive β-hydride elimination.
Systematic optimization using design of experiments (DoE) can identify robust conditions .
Q. What in vitro biological activities have been observed for structural analogs of this compound, and what mechanisms are proposed?
- Methodological Answer : Analogous brominated and methoxy-substituted compounds exhibit promising bioactivity:
| Compound | Cell Line Tested | IC50 (µM) | Proposed Mechanism |
|---|---|---|---|
| 1-(3-Bromopropyl)-3-methoxybenzene | A549 (lung cancer) | TBD | Tubulin inhibition |
| Similar brominated compounds | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Similar methoxy compounds | HeLa (cervical cancer) | TBD | Cell cycle arrest |
Mechanistic studies suggest interactions with cellular targets like microtubules or apoptosis regulators. Pharmacokinetic analyses indicate high gastrointestinal absorption and blood-brain barrier permeability, supporting CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
